N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea
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Overview
Description
N-Methyl-N’-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea is an organic compound with the molecular formula C11H14N2O3. This compound is a derivative of urea, featuring a phenyl group, a methyl group, and a unique isopropylideneaminooxycarbonyl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea typically involves the reaction of N-methyl-N’-phenylurea with isopropylideneaminooxycarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylideneaminooxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the isopropylideneaminooxycarbonyl moiety.
Scientific Research Applications
N-Methyl-N’-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-phenylurea: A simpler derivative of urea with similar structural features but lacking the isopropylideneaminooxycarbonyl group.
N-Phenyl-N’-methylurea: Another derivative with a similar structure but different substitution pattern.
Uniqueness
N-Methyl-N’-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea is unique due to the presence of the isopropylideneaminooxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
60148-64-3 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-methyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C12H15N3O3/c1-9(2)14-18-12(17)15(3)11(16)13-10-7-5-4-6-8-10/h4-8H,1-3H3,(H,13,16) |
InChI Key |
IROZBNAZVLTFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)N(C)C(=O)NC1=CC=CC=C1)C |
Origin of Product |
United States |
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